molecular formula C6H6N4O3 B12052691 1-Methyluric Acid-[13C4,15N3]

1-Methyluric Acid-[13C4,15N3]

Cat. No.: B12052691
M. Wt: 189.09 g/mol
InChI Key: QFDRTQONISXGJA-BYSJPOJGSA-N
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Description

Significance of Stable Isotope Probes in Contemporary Metabolomics and Metabolic Flux Analysis

Contemporary metabolomics and metabolic flux analysis (MFA) rely heavily on the use of stable isotope probes to trace the fate of atoms through intricate biochemical networks. medchemexpress.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for in vivo studies in both animals and humans. medchemexpress.comfrontiersin.org The core principle of their use involves introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system. nih.govchemie-brunschwig.ch As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. nih.gov

The pattern and extent of this isotope incorporation provide a dynamic view of metabolic activity, which cannot be achieved by simply measuring metabolite concentrations. eurisotop.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify these isotopically labeled molecules. nih.govnaturalproducts.net This allows researchers to quantify metabolic fluxes—the rates of metabolic reactions—providing a functional readout of the metabolic state. medchemexpress.comeurisotop.com Such analyses are crucial for understanding the metabolic reprogramming that occurs in various physiological and pathological states. frontiersin.org

Stable isotope labeling offers several advantages in metabolomics:

Enhanced Compound Identification: By observing the mass shift between unlabeled and labeled metabolites, the number of specific atoms (e.g., carbon) in a molecule can be determined, which significantly aids in the accurate identification of unknown compounds. frontiersin.org

Pathway Elucidation: Tracing the path of labeled atoms helps to discover and confirm metabolic pathways. nih.gov

Accurate Quantification: Stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative mass spectrometry, correcting for variations in sample preparation and analysis. researchgate.net

Foundational Role of 1-Methyluric Acid as a Purine (B94841) and Methylxanthine Metabolite

1-Methyluric acid is a purine derivative and a significant metabolite of methylxanthines, particularly caffeine (B1668208) and theophylline. unl.eduhmdb.ca In humans, caffeine is extensively metabolized, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme in the liver, into various dimethylxanthines, monomethylxanthines, and methyluric acids. nih.gov 1-Methyluric acid is formed from its precursor, 1-methylxanthine (B19228), through the action of the enzyme xanthine (B1682287) oxidase. researchgate.netnih.gov

As a terminal metabolite excreted in urine, the concentration of 1-Methyluric acid can provide insights into the activity of specific metabolic pathways. nih.gov It belongs to the xanthine class of organic compounds, characterized by a purine structure with ketone groups. hmdb.ca Its structural similarity to uric acid means it can be implicated in purine metabolism and related health conditions. nih.gov

Below are the key characteristics of 1-Methyluric Acid:

PropertyValue
Chemical Formula C₆H₆N₄O₃
Molar Mass 182.14 g/mol
IUPAC Name 1-methyl-7,9-dihydro-3H-purine-2,6,8-trione
Metabolic Precursor 1-Methylxanthine
Metabolite of Caffeine, Theophylline

Conceptual Framework of Multi-Isotopic Labeling ([13C4,15N3]) for Enhanced Tracer Resolution

The use of a single type of stable isotope is powerful, but multi-isotopic labeling, such as in 1-Methyluric Acid-[¹³C₄,¹⁵N₃], offers even greater analytical resolution. researchgate.net This compound is synthesized to contain four ¹³C atoms and three ¹⁵N atoms in its purine ring structure. This extensive labeling provides a significant mass shift from its unlabeled counterpart, making it easily distinguishable in mass spectrometry analysis.

The primary application of such heavily labeled molecules is as internal standards for highly accurate and precise quantification of the corresponding unlabeled metabolite in biological samples like urine and plasma. frontiersin.org In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, a known amount of the multi-labeled standard is added to the biological sample at the beginning of the preparation process. medchemexpress.com Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. medchemexpress.com This allows for the correction of any sample loss during preparation and any matrix effects that might suppress or enhance the signal, leading to highly reliable quantification.

A study on the determination of urinary caffeine metabolites utilized 1-methyluricacid-2,4,5,6-¹³C₄,1,3,9-¹⁵N₃ as an internal standard to accurately measure the levels of endogenous 1-methyluric acid. frontiersin.org This approach is critical for studies aiming to phenotype drug-metabolizing enzymes based on metabolite ratios. frontiersin.org

The table below summarizes the key features and advantages of using a multi-labeled probe like 1-Methyluric Acid-[¹³C₄,¹⁵N₃].

FeatureAdvantage in Biochemical Research
Multiple Isotope Labels (¹³C and ¹⁵N) Provides a large, distinct mass shift from the natural compound, preventing signal overlap. researchgate.net
High Isotopic Purity Ensures minimal interference from partially labeled or unlabeled species, leading to greater accuracy.
Use as an Internal Standard Enables precise and accurate quantification of the endogenous metabolite by correcting for matrix effects and procedural losses during sample analysis. medchemexpress.comfrontiersin.org
Potential as a Metabolic Tracer Allows for the simultaneous tracing of both carbon and nitrogen atoms, offering a more detailed view of metabolic pathways and nitrogen-carbon flow in purine metabolism.

While its documented use is primarily as an internal standard, the multi-isotopic labeling of 1-Methyluric Acid-[¹³C₄,¹⁵N₃] provides the potential for more advanced tracer studies to investigate the downstream fate of the purine ring in various metabolic states.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4O3

Molecular Weight

189.09 g/mol

IUPAC Name

1-methyl-7,9-dihydro-3H-purine-2,6,8-trione

InChI

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1

InChI Key

QFDRTQONISXGJA-BYSJPOJGSA-N

Isomeric SMILES

C[15N]1[13C](=O)[13C]2=[13C]([15NH]C(=O)N2)[15NH][13C]1=O

Canonical SMILES

CN1C(=O)C2=C(NC(=O)N2)NC1=O

Origin of Product

United States

Methodological Considerations in the Production and Validation of 1 Methyluric Acid 13c4,15n3

Strategies for Regioselective Stable Isotope Incorporation in Purine (B94841) Alkaloids

The synthesis of 1-Methyluric Acid-[13C4,15N3] involves the precise, position-specific (regioselective) incorporation of four ¹³C atoms and three ¹⁵N atoms into the purine ring structure. The core challenge lies in building the bicyclic purine system from precursors that are already enriched with stable isotopes.

General synthetic strategies for purine alkaloids often start with simpler, isotopically labeled building blocks. acs.org For instance, the synthesis could begin with a labeled pyrimidine (B1678525) derivative, which is then elaborated to form the imidazole (B134444) portion of the purine ring. A common approach involves using labeled urea (B33335) ([¹³C,¹⁵N₂]-urea) or glycine (B1666218) with labeled precursors to construct the uric acid backbone. medchemexpress.com A stepwise N-alkylation can then be employed to introduce the methyl group at the N-1 position. nih.gov

Isotope tracing experiments in plants have provided insights into the natural biosynthetic pathways of purine alkaloids, which can inform synthetic routes. royalsocietypublishing.org These studies confirm that the purine skeleton is derived from primary metabolic pathways. royalsocietypublishing.org Synthetic chemistry adapts these principles, often using multi-step procedures to control the regiochemistry. For example, a published method for synthesizing uric acid derivatives starts with 2,6-dichloropurine, which undergoes a series of controlled reactions including alkylation, amination, and cyclization to build the final substituted uric acid structure. nih.gov To create 1-Methyluric Acid-[13C4,15N3], this process would be adapted to use starting materials labeled with ¹³C and ¹⁵N, such as labeled glycine, formate, and cyanate, to construct the core ring system before the final methylation step.

Analytical Characterization of Isotopic Enrichment and Purity in 1-Methyluric Acid-[13C4,15N3]

Once synthesized, the compound must undergo extensive analytical testing to confirm its identity, chemical purity, and, most importantly, the level and location of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for characterizing stable isotope-labeled standards. semanticscholar.org It provides two crucial pieces of information: the confirmation of the mass shift corresponding to the incorporated isotopes and the isotopic purity of the compound.

For 1-Methyluric Acid-[13C4,15N3], the introduction of four ¹³C atoms and three ¹⁵N atoms results in a nominal mass increase of 7 Da compared to the unlabeled (monoisotopic) 1-methyluric acid. HRMS can measure this mass difference with high accuracy, confirming the successful incorporation of the isotopes. researchgate.netresearchgate.net The instrument's high resolution allows for the separation of the labeled compound's isotopic envelope from that of any residual unlabeled material or partially labeled intermediates. semanticscholar.org This enables the precise calculation of isotopic abundance, which for a high-quality standard, should be ≥98 atom %.

Table 1: Theoretical and Observed Mass Data for 1-Methyluric Acid-[13C4,15N3]

Compound Molecular Formula Theoretical Monoisotopic Mass (Da) Mass Shift (vs. Unlabeled)
1-Methyluric Acid C₆H₆N₄O₃ 182.04399 0

This interactive table provides a summary of the mass characteristics used in HRMS to verify isotopic incorporation.

The analysis reveals an isotopic cluster for the labeled compound, and the relative intensities of the peaks within this cluster are used to determine the exact isotopic enrichment. plos.org

While HRMS confirms that the correct number of isotopes have been incorporated, it does not verify their specific locations within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the exact position of the isotopic labels, ensuring that the correct positional isomer has been synthesized. ipb.ptresearchgate.net

The presence of ¹³C and ¹⁵N isotopes at specific positions induces predictable changes in the NMR spectrum.

¹³C NMR: A standard ¹³C NMR spectrum will show signals only for the four labeled carbon atoms, confirming their presence in the purine ring.

¹H NMR: The protons attached to or near the labeled nuclei will exhibit coupling to ¹³C and ¹⁵N, resulting in characteristic splitting patterns or signal broadening that would not be present in the unlabeled compound.

2D NMR: Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. researchgate.netnih.gov These experiments correlate protons with their directly attached or long-range coupled ¹³C and ¹⁵N nuclei. By analyzing these correlations, chemists can map the precise connectivity of the atoms and unequivocally confirm that the isotopes are located at the intended C-2, C-4, C-5, C-6 and N-1, N-3, N-9 positions. ipb.pt

Table 2: Key NMR Techniques for Positional Isomer Elucidation

NMR Technique Purpose Expected Outcome for 1-Methyluric Acid-[¹³C₄,¹⁵N₃]
¹³C NMR Direct detection of labeled carbons. Four signals corresponding to the labeled purine ring carbons.
¹H NMR Observe coupling to isotopic nuclei. Splitting of the N1-methyl proton signal due to coupling with ¹⁵N-1.

This interactive table outlines the application of various NMR methods for structural confirmation.

High-Resolution Mass Spectrometry for Isotopic Abundance Profiling

Quality Control and Reference Standard Development for Isotopic 1-Methyluric Acid

The development of 1-Methyluric Acid-[13C4,15N3] as a certified reference material (CRM) involves a stringent quality control (QC) process that goes beyond basic characterization. lgcstandards.comiaea.org This process is essential to ensure the reliability and traceability of analytical measurements. wsu.eduresearchgate.net

The QC protocol for an isotopic standard includes:

Purity Assessment: The chemical purity is determined using multiple analytical techniques, such as HPLC and quantitative NMR (qNMR). The purity value is often assigned using a mass balance approach, which accounts for the main component, water content, residual solvents, and non-volatile impurities. nih.gov For use as a reference standard, chemical purity is typically expected to be ≥98%. entegris.com

Certification and Traceability: The material is certified under an established quality management system, such as ISO 17034, which governs the competence of reference material producers. The certified value for concentration or purity is traceable to the International System of Units (SI).

Homogeneity and Stability Testing: Batches of the reference material are tested for homogeneity to ensure that every vial has the same concentration and purity. nih.gov Stability studies are also conducted under various storage and handling conditions to determine the shelf-life and recommended storage temperature (e.g., -20°C). nih.gov

Documentation: A comprehensive Certificate of Analysis (CoA) is issued with each batch. bu.edu This document provides the certified purity and/or concentration, the expanded uncertainty of the certified value, and details of the characterization methods used, ensuring transparency and proper use. nih.gov

By adhering to these rigorous methodological considerations, manufacturers can produce high-quality 1-Methyluric Acid-[13C4,15N3] that serves as a reliable and accurate reference standard for demanding analytical applications. elementalmicroanalysis.com

Table 3: Mentioned Compounds

Compound Name
1-Methyluric Acid
1-Methyluric Acid-[13C4,15N3]
Caffeine (B1668208)
Glycine
Theophylline
Theobromine
Uric Acid
2,6-Dichloropurine

Application of 1 Methyluric Acid 13c4,15n3 in Quantitative Bioanalytical Research

Development of Quantitative Mass Spectrometry Assays for 1-Methyluric Acid

The precise and accurate quantification of 1-methyluric acid, a key metabolite of caffeine (B1668208) and theophylline, is crucial for understanding purine (B94841) metabolism and assessing the activity of drug-metabolizing enzymes like CYP1A2. researchgate.nethmdb.ca The development of robust quantitative mass spectrometry assays is central to this endeavor, with 1-Methyluric Acid-[13C4,15N3] playing a pivotal role.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the preferred method for the determination of 1-methyluric acid in biological matrices such as urine and plasma due to its high sensitivity and specificity. enghusen.dkresearchgate.net The development of these methods involves optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov A common approach involves using a C18 or C4 column with a gradient elution. researchgate.netnih.gov For instance, a method for the simultaneous analysis of caffeine and its metabolites, including 1-methyluric acid, utilized a C4 analytical column with a mobile phase gradient of acetate (B1210297) buffer (pH 3.5) and methanol (B129727). nih.gov Another method employed a C18 column with a gradient of acetic acid and acetonitrile. enghusen.dk The goal of the chromatographic step is to separate 1-methyluric acid from other potentially interfering compounds in the biological sample, ensuring that a clean signal is introduced into the mass spectrometer.

For mass spectrometric detection, electrospray ionization (ESI) is a commonly used technique as it is a soft ionization method suitable for polar molecules like 1-methyluric acid. enghusen.dkchromatographyonline.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte (1-methyluric acid) and its isotopically labeled internal standard (1-Methyluric Acid-[13C4,15N3]). researchgate.net Optimization of ESI source parameters, such as capillary voltage, nebulizer pressure, and gas flow, is crucial for maximizing the signal intensity of the target analytes.

A summary of typical LC-MS/MS parameters is presented below:

ParameterTypical ConditionsReference
ChromatographyReversed-Phase HPLC researchgate.netnih.gov
Stationary PhaseC18 or C4 column researchgate.netnih.gov
Mobile PhaseGradient of aqueous buffer (e.g., acetate or acetic acid) and organic solvent (e.g., methanol or acetonitrile) enghusen.dknih.gov
IonizationElectrospray Ionization (ESI) enghusen.dkchromatographyonline.com
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net

Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving accurate and precise absolute quantification of analytes in complex samples. nist.govresearchgate.netnih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. epa.gov In this context, 1-Methyluric Acid-[13C4,15N3] serves as the ideal internal standard for the quantification of endogenous 1-methyluric acid.

Because the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same processing and analysis effects, including extraction efficiency, chromatographic retention, and ionization response. researchgate.net Any loss of analyte during sample preparation or variations in instrument response will affect both the analyte and the internal standard equally. epa.gov Therefore, the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard remains constant. This allows for highly accurate quantification, as the measurement is based on this ratio rather than the absolute signal intensity of the analyte, which can be influenced by various factors. researchgate.netepa.gov IDMS is considered a reference method for quantitative analysis due to its ability to correct for these potential sources of error, leading to high precision and accuracy. researchgate.netnih.gov

Strategies for Internal Standard Optimization and Matrix Effect Mitigation

The use of an internal standard is a key strategy to compensate for matrix effects, which are a common challenge in the analysis of complex biological samples like plasma and urine. numberanalytics.comchromatographyonline.com Matrix effects occur when co-eluting endogenous components of the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal and, consequently, inaccurate quantification. chromatographyonline.com

1-Methyluric Acid-[13C4,15N3] is an ideal internal standard because its physicochemical properties are nearly identical to those of the unlabeled 1-methyluric acid, ensuring that they co-elute during chromatography and experience the same matrix effects. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for these effects. chromatographyonline.com The incorporation of multiple heavy isotopes (four ¹³C and three ¹⁵N atoms) results in a significant mass shift, preventing any potential for isotopic crosstalk with the natural analyte.

In addition to using an appropriate internal standard, other strategies can be employed to mitigate matrix effects:

Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction can be optimized to remove a significant portion of the interfering matrix components before LC-MS/MS analysis. nih.govcapes.gov.br

Chromatographic Optimization: Adjusting the chromatographic conditions to separate the analyte of interest from the regions where significant matrix effects occur can also be an effective strategy. chromatographyonline.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization process. nih.gov However, this approach is only viable if the analyte concentration remains above the method's limit of detection.

The selection of an appropriate internal standard is a critical step in method development. The ideal internal standard should not be naturally present in the sample and should have similar chemical and physical properties to the analyte. numberanalytics.com 1-Methyluric Acid-[13C4,15N3] fulfills these criteria for the analysis of 1-methyluric acid.

Utilization as a Reference Standard in Metabolite Quantification Panels

The precise measurement of metabolites is essential for understanding biochemical pathways and identifying biomarkers for various diseases. ualberta.ca 1-Methyluric Acid-[13C4,15N3] is utilized as a reference standard in metabolite quantification panels, particularly for those focusing on purine metabolism.

Integration within Broad Metabolomics Platforms for Purine Profiling

1-Methyluric Acid-[13C4,15N3] is integrated into broad, non-targeted and targeted metabolomics platforms to enable the accurate quantification of 1-methyluric acid as part of a larger panel of purine metabolites. researchgate.netnih.gov These platforms often employ LC-MS to analyze a wide range of small molecules in biological samples. nih.gov The inclusion of isotopically labeled internal standards for specific analytes, such as 1-Methyluric Acid-[13C4,15N3], allows for the conversion of relative signal intensities to absolute concentrations for those metabolites. nih.govchromservis.eu

The table below provides an example of a targeted panel for caffeine metabolites where a labeled standard for 1-methyluric acid would be essential.

MetaboliteEndogenous PrecursorMetabolic Pathway InvolvementReference
1-Methyluric acid1-Methylxanthine (B19228), ParaxanthineCaffeine metabolism, Purine degradation researchgate.nethmdb.ca
1-MethylxanthineTheophylline, CaffeineCaffeine metabolism enghusen.dk
1,7-Dimethyluric acidParaxanthineCaffeine metabolism researchgate.net
ParaxanthineCaffeineMajor caffeine metabolite nih.gov
TheophyllineCaffeineCaffeine metabolism, Therapeutic drug researchgate.net

Standardized Analytical Protocols for 1-Methyluric Acid Measurement

The use of standardized analytical protocols is essential for ensuring the comparability and reliability of data generated across different laboratories and studies. thermofisher.com For the measurement of 1-methyluric acid, this involves the consistent application of validated LC-MS/MS methods that incorporate 1-Methyluric Acid-[13C4,15N3] as an internal standard.

Standardization encompasses several aspects of the analytical workflow:

Sample Collection and Handling: Protocols for the collection, processing, and storage of biological samples to ensure the stability of 1-methyluric acid.

Sample Preparation: Standardized extraction procedures to ensure consistent recovery of the analyte from the matrix.

LC-MS/MS Analysis: The use of defined chromatographic conditions (column, mobile phases, gradient) and mass spectrometric parameters (ion transitions, collision energies, dwell times) to ensure consistent performance. thermofisher.com

Calibration and Quantification: The use of a well-characterized reference standard, like 1-Methyluric Acid-[13C4,15N3], for calibration and the application of a consistent regression model for data analysis.

By adhering to such standardized protocols, researchers can build robust and comparable datasets for 1-methyluric acid, which is critical for large-scale clinical and epidemiological studies. The availability of high-purity, well-characterized isotopically labeled standards from commercial suppliers is a key enabler of such standardization efforts. eurisotop.comscribd.comentegris.com

Advanced Research Applications of 1 Methyluric Acid 13c4,15n3 in Metabolic Pathway Elucidation

Tracing of Purine (B94841) and Methylxanthine Metabolic Fluxes

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems. nih.gov By introducing molecules labeled with heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can track the journey of these atoms through various metabolic transformations. nih.gov 1-Methyluric Acid-[13C4,15N3], a heavily labeled version of a key caffeine (B1668208) metabolite, serves as an ideal tool for this purpose. eurisotop.comnih.govresearchgate.net Its use allows for precise quantification of metabolite flow, or flux, through specific enzymatic reactions, providing a dynamic picture of metabolic activity that cannot be obtained from simply measuring metabolite concentrations. eurisotop.com

Investigation of Xanthine (B1682287) Oxidase and Cytochrome P450 Enzyme Activities

1-Methyluric acid is a primary metabolite of dietary methylxanthines like caffeine and theophylline. Its formation is catalyzed by two key enzymes: Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO). mdpi.com Consequently, the rate of 1-methyluric acid formation can serve as a direct indicator of the in-vivo activity of these enzymes.

In a typical research application, a subject is given a known amount of a precursor, such as caffeine, which is isotopically labeled. The subsequent appearance of labeled metabolites in urine or plasma is then measured using high-sensitivity techniques like liquid chromatography-mass spectrometry (LC-MS/MS). By using an internal standard like 1-Methyluric Acid-[13C4,15N3], researchers can achieve highly accurate quantification, minimizing analytical errors.

The ratio of specific metabolites provides a window into enzyme function. For example, the urinary ratio of 1-methylxanthine (B19228) (1X) to 1-methyluric acid (1U) is used to assess the activity of Xanthine Oxidase. scispace.com Studies have utilized this method to investigate how conditions like obesity can alter enzyme activity. scispace.com

Table 1: Example of Urinary Metabolite Ratios for Enzyme Activity Phenotyping (This table is illustrative, based on established methodologies)

Enzyme TargetMetabolite RatioInterpretation
Xanthine Oxidase (XO)(1-Methyluric Acid) / (1-Methylxanthine)Measures the conversion of 1-methylxanthine to 1-methyluric acid, reflecting XO activity. scispace.com
Cytochrome P450 1A2 (CYP1A2)(1,7-Dimethyluric Acid + 1,7-Dimethylxanthine) / CaffeineIndicates the rate of N-3 demethylation of caffeine, a primary pathway for CYP1A2. mdpi.comscispace.com
N-acetyltransferase-2 (NAT2)(AFMU) / (1-Methylxanthine)Reflects the activity of NAT2, another key enzyme in caffeine metabolism. scispace.com
AFMU: 5-acetylamino-6-formylamino-3-methyluracil

By tracing the incorporation of ¹³C and ¹⁵N from a labeled precursor into 1-methyluric acid, scientists can precisely calculate the flux through these enzymatic steps under various physiological or pathological conditions.

Delineation of De Novo and Salvage Pathways Contributing to Methyluric Acid Pool

Purine nucleotides, essential for cellular energy and the synthesis of DNA and RNA, are produced through two main routes: the de novo pathway and the salvage pathway. mdpi.comnih.gov The de novo pathway is an energy-intensive process that builds purines from simpler molecules, while the salvage pathway is an energetically favorable route that recycles pre-existing purine bases and nucleosides. mdpi.comresearchgate.net

By analyzing the isotopic enrichment in various purine end-products, scientists can distinguish between purines synthesized de novo and those derived from the salvage of the labeled tracer. nih.govosti.gov This approach is critical for understanding how different tissues and disease states, such as cancer, balance these two pathways to meet their metabolic demands. nih.govnih.govbiorxiv.org

Table 2: Conceptual Isotopic Labeling Patterns in Purine Pathway Analysis (This table is a conceptual representation)

PathwaySource of AtomsExpected Labeling from Labeled Caffeine
De Novo Synthesis Simple precursors (amino acids, CO₂, etc.)No ¹³C/¹⁵N enrichment in the general purine pool.
Salvage Pathway Labeled Caffeine -> Labeled 1-Methylxanthine -> Labeled 1-Methyluric AcidHigh ¹³C/¹⁵N enrichment in 1-methyluric acid and related metabolites. osti.gov

Quantitative Assessment of Metabolic Turnover Rates

Metabolic turnover refers to the rate at which molecules are synthesized and degraded in a biological system. nih.gov Isotopic tracers are fundamental tools for measuring these rates. osti.gov By introducing a pulse of a labeled precursor, researchers can track the appearance and subsequent decline of the labeled metabolite, 1-Methyluric Acid-[13C4,15N3], in a specific biological compartment like blood plasma.

The kinetic profile of the labeled metabolite—how its concentration changes over time—provides a wealth of information. From this data, researchers can calculate key parameters such as the rate of production, the rate of elimination, and the metabolic clearance rate. This provides a dynamic and quantitative assessment of the flux through the metabolic pathway responsible for producing 1-methyluric acid. thermofisher.com

Table 3: Illustrative Time-Course Data for Metabolic Turnover Analysis (This table contains hypothetical data for illustrative purposes)

Time Point (Hours)Plasma Concentration of 1-Methyluric Acid-[13C4,15N3] (ng/mL)
00.0
125.8
248.3
460.1
835.2
1215.6
242.1

Elucidation of Metabolic Network Dynamics

Metabolism is not a series of linear pathways but a highly interconnected network. eurisotop.com Isotopic tracers like 1-Methyluric Acid-[13C4,15N3] are invaluable for mapping these connections and understanding how the network responds to various stimuli.

Pathway Interconnectivity Analysis using Isotopic Tracers

The metabolism of dietary compounds like caffeine does not occur in isolation. It intersects with central metabolic hubs, including purine and nitrogen metabolism. eurisotop.com The labeled carbon and nitrogen atoms from 1-Methyluric Acid-[13C4,15N3] or its precursors can be tracked as they are potentially re-routed into other metabolic pathways.

Characterization of Metabolic Adaptations in Response to Perturbations

Stable isotope tracing is a powerful method for understanding how metabolic networks adapt in response to perturbations, which can include disease states, drug treatments, or changes in diet. springernature.com By comparing metabolic fluxes in a control state versus a perturbed state, researchers can identify specific pathways that are altered.

For instance, studies have shown that obesity can lead to elevated Xanthine Oxidase activity. scispace.com Using a labeled tracer to quantify the production of 1-methyluric acid can precisely measure this change. This approach has been applied to understand metabolic reprogramming in cancer and to evaluate the time-dependent inhibition of Cytochrome P450 enzymes by new drug candidates. nih.govnih.gov Such studies are crucial for identifying biomarkers of disease and for understanding the mechanisms behind drug efficacy and side effects.

Table 4: Example of Metabolic Flux Comparison in Response to Perturbation (Based on findings from comparative studies scispace.com)

Metabolic ParameterControl GroupPerturbed Group (e.g., Obesity)Interpretation
XO Metabolic Ratio 0.6 ± 0.060.7 ± 0.06Increased flux through the Xanthine Oxidase pathway in the perturbed state. scispace.com
NAT2 Metabolic Ratio 0.2 ± 0.11.0 ± 0.4Significantly higher flux through the NAT2 pathway in the perturbed state. scispace.com

High-Throughput Isotopic Metabolomics for Systems Biology Research

High-throughput metabolomics, which allows for the simultaneous measurement of hundreds to thousands of metabolites, has been significantly enhanced by the use of stable isotopic tracers. nih.gov When combined with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, these tracers provide a dynamic map of metabolic fluxes, offering a much richer understanding of metabolism than metabolite concentrations alone. nih.govnih.gov 1-Methyluric acid, a major metabolite of caffeine, is central to these studies. nih.gov The isotopically labeled version, 1-Methyluric Acid-[13C4,15N3], serves as an ideal internal standard in isotope dilution mass spectrometry assays for the precise quantification of caffeine and its downstream metabolites. nih.govresearchgate.net

The use of stable isotope-labeled internal standards is considered the gold standard for quantifying endogenous metabolites within a complex biological matrix because the labeled compounds co-elute with the unlabeled analytes and exhibit similar ionization efficiencies, thus correcting for variations during sample preparation and analysis. nih.govbohrium.com This is particularly important in high-throughput settings where numerous samples are processed.

Detailed research findings have demonstrated the utility of this approach. For instance, in studies phenotyping drug-metabolizing enzymes, urinary concentrations of caffeine and its 13 metabolites were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In such studies, 1-Methyluric Acid-[13C4,15N3] is used as an internal standard to accurately measure the levels of its unlabeled counterpart and other caffeine metabolites. nih.govresearchgate.net This allows for the calculation of metabolic ratios, which serve as biomarkers for the activity of enzymes like cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2). nih.govnih.govcdc.gov The variations in these enzyme activities among individuals, due to genetic polymorphisms, can thus be assessed, providing insights into inter-individual differences in drug metabolism. nih.gov

Data Processing and Bioinformatic Tools for Isotopic Data Interpretation

The vast and complex datasets generated from high-throughput isotopic metabolomics necessitate sophisticated data processing and bioinformatic tools for their interpretation. The initial step involves the conversion of raw mass spectra into a table of metabolite features, where each peak is defined by its mass-to-charge ratio (m/z), retention time, and intensity. researchgate.net

Several open-source and commercial software packages are available for processing this raw data. XCMS is a widely used R package for untargeted metabolomics that performs peak detection, retention-time alignment, and feature grouping. nih.gov An extension, X13CMS , has been specifically developed to identify and quantify isotopically labeled compounds in an untargeted manner, making it suitable for tracking the metabolic fate of labeled precursors. nih.govnih.govacs.orgresearchgate.net X13CMS can identify isotopologue groups without prior knowledge, based on the mass difference between the labeled and unlabeled isotopes. nih.govresearchgate.net

Other notable tools include:

Miso , an R package designed for the analysis of data from multiple-isotope labeling experiments. oup.com

DIMet , an open-source tool for the differential analysis of targeted isotope-labeled metabolomics data, which can handle various data types including total abundances and isotopologue contributions. oup.comresearchgate.net

MetaboAnalyst , a comprehensive web-based platform that supports a wide range of metabolomic data analysis functions, including statistical analysis, functional enrichment, and pathway analysis. nih.govoup.comjax.org MetaboAnalyst can process raw LC-MS data and includes modules for identifying patterns in untargeted mass spectral data. oup.com It utilizes the CAMERA package for the annotation of isotopes and adducts. nih.govomicsforum.ca

The general workflow for processing isotopic data involves several key steps:

StepDescriptionRelevant Tools
1. Peak Detection & Alignment Identification of metabolic features from raw LC/MS data and correction of retention time shifts across different samples.XCMS, MetaboAnalyst
2. Isotopologue Grouping Identification of groups of peaks that correspond to the different isotopologues of a single compound.X13CMS, Miso, geoRge
3. Normalization & Correction Correction for natural isotope abundance and potential biases from overlapping mass spectra to ensure that the observed labeling is solely from the tracer.IsoCor, PolyMID
4. Statistical Analysis Identification of statistically significant changes in metabolite abundance and isotopic enrichment between different experimental conditions.DIMet, MetaboAnalyst
5. Pathway Analysis Mapping of the identified metabolites and their labeling patterns onto known metabolic pathways to elucidate pathway activity and flux.MetaboAnalyst, MetScape

Integration of Isotopic Flux Data with Transcriptomic and Proteomic Information

A systems biology approach aims to understand the complex interactions within a biological system by integrating data from multiple "omic" levels, such as the transcriptome (all RNA transcripts), proteome (all proteins), and metabolome (all metabolites). nih.gov Integrating isotopic flux data, which provides a measure of pathway activity, with transcriptomic and proteomic data, which reflect gene and protein expression levels, can provide a more complete picture of cellular regulation in response to stimuli, such as the metabolism of a xenobiotic like caffeine. nih.govnih.gov

For example, observing an increased flux through the caffeine metabolism pathway, as measured by the appearance of labeled metabolites like 1-methyluric acid after administering a labeled precursor, can be correlated with the expression levels of the genes and proteins responsible for this metabolism, such as CYP1A2. nih.govnih.gov This integrated approach can help to distinguish between changes in metabolic flux caused by alterations in enzyme levels (transcriptional or translational regulation) versus changes in enzyme activity (allosteric regulation or post-translational modifications).

Several bioinformatic tools facilitate this multi-omics integration:

MetaboAnalyst offers a "Network Explorer" module for the integrative analysis of metabolomics, metagenomics, and transcriptomics data. oup.com It also provides a weighted joint-pathway analysis for combining data from different omics platforms. jax.org

DIMet can integrate transcriptomics and targeted metabolomics data through the generation of network-based "metabolograms," which provide an intuitive visualization of perturbations in metabolic pathways. researchgate.net

MetScape , a plugin for Cytoscape, allows for the visualization of experimental data, including transcriptomics and metabolomics, on metabolic networks. nih.gov

A hypothetical research scenario integrating these approaches to study caffeine metabolism could involve the following steps:

StepMethodologyExpected Outcome
1. Isotopic Labeling Experiment Administer labeled caffeine to a cellular model or in vivo system. Use 1-Methyluric Acid-[13C4,15N3] as an internal standard for LC-MS/MS analysis of caffeine and its metabolites.Accurate quantification of the flux of labeled carbon and nitrogen atoms through the caffeine degradation pathway.
2. Transcriptomic & Proteomic Analysis Perform RNA-sequencing and quantitative proteomics on the same biological samples.A comprehensive list of differentially expressed genes and proteins, including those known to be involved in xenobiotic metabolism (e.g., CYP and NAT enzymes).
3. Integrated Bioinformatic Analysis Use tools like MetaboAnalyst or DIMet to correlate the isotopic flux data with the transcriptomic and proteomic data.Identification of key regulatory nodes where changes in gene or protein expression directly impact metabolic flux. Elucidation of the primary mechanisms (transcriptional, translational, or metabolic) controlling caffeine metabolism under different conditions.

This integrated approach provides a powerful framework for moving beyond simple quantification to a deeper, systems-level understanding of metabolic pathways. By leveraging the precision of stable isotope-labeled standards like 1-Methyluric Acid-[13C4,15N3] within a high-throughput, multi-omics research design, scientists can more effectively elucidate the complex regulatory networks that govern xenobiotic metabolism.

Future Perspectives and Methodological Advancements in 1 Methyluric Acid 13c4,15n3 Research

Innovations in Isotopic Tracer Delivery and Experimental Design

The precision of metabolic studies hinges on the effective delivery of isotopic tracers and well-considered experimental designs. Recent advancements are moving beyond traditional approaches to offer more nuanced and controlled ways of introducing tracers like 1-Methyluric Acid-[13C4,15N3] into biological systems.

Innovations in tracer delivery methods are expanding the scope of in vivo metabolomics. mdpi.com Techniques such as continuous infusion offer the ability to achieve a steady-state isotopic enrichment, which simplifies the interpretation of metabolic flux. mdpi.comfrontiersin.org Oral gavage presents a minimally invasive method for delivering tracers, proving effective for studying systemic metabolism in animal models. mdpi.com The choice of delivery method is critical and must be tailored to the specific biological question being addressed. frontiersin.org

The design of stable isotope tracing experiments requires careful consideration of multiple factors, including the selection of the tracer, the labeling protocol, and the timing of sample collection. nih.gov The goal is to optimize the experiment based on the metabolic pathways of interest. nih.gov For instance, when studying the downstream metabolism of caffeine (B1668208), using 1-Methyluric Acid-[13C4,15N3] as an internal standard requires precise timing of sample collection to accurately quantify the endogenous, unlabeled 1-methyluric acid. nih.gov Future experimental designs will likely incorporate dynamic sampling strategies to capture the transient behavior of metabolites, providing a more detailed picture of metabolic flux.

Tracer Delivery Method Advantages Considerations for 1-Methyluric Acid-[13C4,15N3] Research
Continuous Infusion Achieves isotopic steady-state, simplifying data interpretation. mdpi.comfrontiersin.orgCould be used to study the steady-state clearance and further metabolism of 1-methyluric acid.
Oral Gavage Minimally invasive, suitable for high-throughput animal studies. mdpi.comUseful for administering a bolus of a precursor to 1-methyluric acid and tracking its formation over time.
Dietary Administration Mimics natural nutrient uptake. frontiersin.orgApplicable for long-term studies on the effects of dietary compounds on caffeine metabolism and 1-methyluric acid production.

This table provides an interactive overview of different tracer delivery methods and their potential applications in research involving 1-Methyluric Acid-[13C4,15N3].

Emerging Mass Spectrometry and NMR Technologies for Enhanced Isotopic Resolution

The analysis of isotopically labeled compounds is being revolutionized by next-generation mass spectrometry (MS) and nuclear magnetic resonance (NMR) technologies. These advancements promise to deliver unprecedented resolution and sensitivity, enabling more precise quantification and structural elucidation of metabolites like 1-Methyluric Acid-[13C4,15N3].

High-resolution mass spectrometry platforms, such as Orbitrap and time-of-flight (TOF) instruments, are significantly improving the ability to resolve and accurately measure the mass of isotopologues. chromatographyonline.combruker.com Innovations like Trapped Ion Mobility Spectrometry (TIMS) and eXtreme Resolution FTMS (XR) are pushing the boundaries of what can be detected, allowing for the fine isotopic structure of molecules to be revealed. bruker.com For 1-Methyluric Acid-[13C4,15N3], this means a greater ability to distinguish the labeled standard from other closely related molecules and background noise, leading to more accurate quantification of the endogenous compound. A technique known as Individual Ion Mass Spectrometry (I2MS) has demonstrated the ability to achieve isotopic resolution for very large protein complexes and could be adapted for enhanced analysis of smaller molecules in complex mixtures. acs.org

In the realm of NMR, new techniques are enhancing the ability to analyze stable isotope tracer studies. Positional Enrichment by Proton Analysis (PEPA) is a one-dimensional 1H-NMR approach that can determine the position of 13C labels within a metabolite and quantify the fractional enrichment with high sensitivity. nih.gov This could be particularly useful for tracing the metabolic fate of the carbon and nitrogen atoms from 1-Methyluric Acid-[13C4,15N3] if it undergoes further transformation. High-resolution magic angle spinning (HRMAS) NMR allows for the analysis of intact tissues, providing a snapshot of metabolic processes in a more native environment. unl.edu

Analytical Technology Key Advancement Benefit for 1-Methyluric Acid-[13C4,15N3] Analysis
Orbitrap Mass Spectrometry High resolution and mass accuracy. chromatographyonline.comImproved differentiation from matrix interference and baseline noise, leading to more precise quantification.
Time-of-Flight (TOF) MS High speed and improving resolution. chromatographyonline.comSuitable for high-throughput screening of samples where 1-Methyluric Acid-[13C4,15N3] is used as an internal standard.
Positional Enrichment by Proton Analysis (PEPA) NMR Determines position of 13C label via 1D 1H-NMR. nih.govCould track the metabolic fate of specific labeled atoms in 1-Methyluric Acid-[13C4,15N3].
High-Resolution Magic Angle Spinning (HRMAS) NMR Analysis of intact tissues. unl.eduEnables the in-situ quantification of 1-methyluric acid in tissue biopsies, providing spatial context to metabolic data.

This interactive table summarizes emerging analytical technologies and their specific advantages for the study of 1-Methyluric Acid-[13C4,15N3].

Computational Modeling Refinements for Complex Metabolic Systems

The vast amounts of data generated from stable isotope tracing experiments require sophisticated computational models for meaningful interpretation. nih.gov Metabolic Flux Analysis (MFA) is a key computational technique used to quantify the rates of metabolic reactions. researchgate.net

Recent refinements in MFA software and algorithms are improving the accuracy and scope of metabolic models. sci-hub.se These tools can now integrate larger datasets and account for greater metabolic complexity. For research involving 1-Methyluric Acid-[13C4,15N3], advanced modeling could be used to precisely determine the flux through the caffeine metabolism pathway under different physiological or pathological conditions. By combining the quantification data obtained using the labeled standard with kinetic models, researchers can gain a more dynamic understanding of how factors like genetics or co-administered drugs affect the production and clearance of 1-methyluric acid.

Furthermore, computational approaches are being developed to correct for the natural abundance of stable isotopes, which is crucial for accurate flux calculations. nih.gov As these models become more sophisticated, they will provide a more holistic view of metabolic networks, allowing researchers to simulate the effects of perturbations and identify key control points in pathways related to purine (B94841) metabolism.

Expansion of Isotopic Research to Novel Biological Systems

While the primary application of 1-Methyluric Acid-[13C4,15N3] has been in studies of human caffeine metabolism, the principles of stable isotope tracing can be extended to a wide range of novel biological systems.

The study of the gut microbiota is a rapidly expanding field where stable isotope probing can provide significant insights. researchgate.net Tracing the metabolism of ingested compounds by gut bacteria can reveal the functional activity of this complex ecosystem. Future research could explore how the gut microbiome metabolizes caffeine and its derivatives, potentially identifying novel metabolic pathways and understanding the interplay between host and microbial metabolism.

There is also growing interest in applying stable isotope tracing to understand metabolic reprogramming in diseases like cancer. bohrium.comnih.gov While 1-methyluric acid itself is not directly implicated in cancer, the methodological approaches used in its analysis can be applied to trace the metabolism of other purines and nitrogen-containing compounds that are crucial for cancer cell proliferation. For instance, methods for measuring DNA synthesis using stable isotope-labeled glucose and analyzing purine deoxyribonucleosides have been developed for use in humans. pnas.org The use of 1-Methyluric Acid-[13C4,15N3] as a robust internal standard can support the accuracy of metabolomic studies in these diverse and complex biological systems. Additionally, there is evidence of 1-methyluric acid nephropathy in certain contexts, suggesting that further investigation into its metabolic effects in different organ systems is warranted. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 1-Methyluric Acid-[13C4,15N3]?

  • Methodology : Synthesis typically involves isotopic labeling of the purine backbone using [13C]- and [15N]-enriched precursors. For characterization, nuclear magnetic resonance (NMR) spectroscopy is critical to verify isotopic incorporation at positions 2,4,5,6 (13C) and 1,3,9 (15N). High-resolution mass spectrometry (HRMS) confirms molecular weight shifts (e.g., M+7 for [13C4,15N3]) . Purity (>98%) is validated via reversed-phase HPLC with UV detection at 254 nm, as described for structurally similar xanthine derivatives .

Q. How should isotopic-labeled standards of 1-Methyluric Acid be prepared for quantitative LC-MS/MS workflows?

  • Methodology : Dissolve the compound in 1M NaOH (20 mg/mL) to ensure solubility, then dilute in LC-MS-grade water or methanol to working concentrations (1–100 ng/mL). Store aliquots at −20°C to prevent degradation . Use stable isotopically labeled analogs (e.g., [13C4,15N3]) as internal standards (IS) to correct for matrix effects and ion suppression. Calibration curves should span physiologically relevant ranges (e.g., 0.1–1000 nM) with R² >0.99 .

Q. What protocols ensure reproducibility in measuring 1-Methyluric Acid-[13C4,15N3] in biological matrices?

  • Methodology : Follow guidelines for experimental rigor outlined in Beilstein Journal of Organic Chemistry:

  • Sample Preparation : Use protein precipitation (acetonitrile/methanol) or solid-phase extraction (SPE) to isolate metabolites from plasma/urine. Include IS during extraction to track recovery .
  • Instrumentation : Employ LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions specific to the isotopic label (e.g., m/z 185→142 for the native compound; m/z 192→149 for [13C4,15N3]) .
  • Validation : Assess intra-/inter-day precision (<15% CV), accuracy (85–115%), and limits of detection (LOD <1 nM) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can 1-Methyluric Acid-[13C4,15N3] be used to resolve contradictions in caffeine metabolism studies?

  • Context : Discrepancies in reported metabolic flux rates (e.g., CYP1A2 activity) may arise from unaccounted matrix effects or incomplete isotopic equilibration.
  • Methodology :

  • Tracer Studies : Administer [13C4,15N3]-labeled caffeine to in vitro hepatocyte models or in vivo murine systems. Use kinetic modeling (e.g., Michaelis-Menten) to quantify demethylation rates .
  • Data Normalization : Correct for endogenous 1-methyluric acid using parallel reaction monitoring (PRM) and isotopic dilution calculations .
  • Conflict Resolution : Compare results against non-isotopic assays (e.g., immunoassays) to identify methodological biases .

Q. What advanced techniques optimize the detection of low-abundance 1-Methyluric Acid-[13C4,15N3] in complex metabolomic datasets?

  • Methodology :

  • High-Field NMR : Leverage 13C-1H heteronuclear correlation spectroscopy (HMBC) to enhance signal specificity in crowded spectral regions .
  • Ion Mobility-MS : Differentiate isotopic isomers (e.g., [13C4] vs. [15N3]) using collision cross-section (CCS) values .
  • Data Mining : Apply multivariate analysis (PCA, OPLS-DA) to distinguish labeled metabolites from background noise in untargeted metabolomics .

Q. How do stability and storage conditions impact the utility of 1-Methyluric Acid-[13C4,15N3] in longitudinal studies?

  • Key Findings :

  • Degradation Pathways : Hydrolysis at high pH (>8) or prolonged exposure to light reduces isotopic integrity. Store lyophilized powder at −80°C; reconstituted solutions retain stability for ≤72 hours at 4°C .
  • Quality Control : Perform periodic HRMS checks to detect deamination or oxidation byproducts (e.g., allantoin derivatives) .

Methodological Considerations

  • Contradiction Analysis : When replicate studies yield inconsistent metabolic flux data, re-evaluate (1) isotopic purity (≥98 atom%), (2) extraction efficiency, and (3) instrument calibration .
  • Ethical Compliance : Adhere to ICMJE guidelines for disclosing synthetic protocols, analytical parameters, and raw data deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.